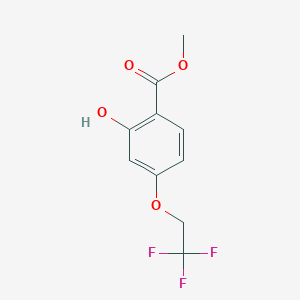
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
概要
説明
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of two methyl groups at the 4th position of the tetralone structure. It is a colorless liquid with a faint odor and is used as a precursor in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of appropriately branched alkenes using a,a-dialkylarylacyl chlorides in the presence of stannic chloride . Another method includes the cyclialkylation of toluene with 2,2,5,5-tetramethyltetrahydrofuranone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or stannic chloride to facilitate the acylation process. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets and pathways. It can act as an intermediate in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. The exact pathways depend on the specific application and the derivatives being studied .
類似化合物との比較
- 1,1,4,4-Tetramethyl-2-tetralone
- 1,1,4,4,6-Pentamethyl-2-tetralone
- 1,1-Diethyl-4,4-dimethyl-2-tetralone
Comparison: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3 |
InChIキー |
CWXUCOIJSLPOCZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC2=CC=CC=C21)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)



![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)









